5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
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Description
Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds that have been studied extensively due to their potential applications in medicinal chemistry . They are often used as molecular platforms for constructing fused heterocyclic systems .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridines often involves the use of 5(4)-aminopyrazoles . The synthetic methods are classified based on how well studied the pyrazolopyridine fragment is .Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-b]pyridines consists of a pyrazole ring fused with a pyridine ring . The exact structure would depend on the specific substituents attached to the rings.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[4,3-b]pyridines are diverse and depend on the specific substituents present on the molecule . For example, 5-acetylamino-3-methyl-1-phenylpyrazole can transform into 6-chloropyrazolo[3,4-b]pyridScientific Research Applications
Synthesis of Fused Pyrimidines and Pyrazolo Derivatives
Researchers have developed methods to synthesize new fused pyrimidines and pyrazolo derivatives, utilizing compounds similar to "5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile" as starting materials. These methods involve reactions with hydrazine hydrate, carbon disulfide, phenylhydrazine, and anthranilic acid to produce a variety of novel compounds. These synthesized molecules have applications in developing pharmaceuticals and materials with specific chemical and physical properties (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Development of Bioactive Heterocycles
Another application involves the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. These compounds are synthesized using precursors closely related to "this compound," showcasing the compound's utility in creating bioactive heterocycles with potential therapeutic applications (Aly, 2006).
Antibacterial Activity Studies
A study on pyrazolo[3,4-d]pyrimidine derivatives synthesized from related compounds demonstrated significant antibacterial activity. This underscores the potential of "this compound" and its derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Antimicrobial and Anti-inflammatory Agents
Furthermore, novel selenolo[2,3-c]pyrazole compounds derived from related chemical frameworks have shown promising antimicrobial and anti-inflammatory activities. These findings illustrate the compound's role in synthesizing new agents that could potentially be developed into treatments for various inflammatory and microbial infections (Zaki, El-Ossaily, & Geies, 2016).
Corrosion Inhibition
In the field of materials science, pyranopyrazole derivatives, which can be synthesized from compounds akin to "this compound," have been evaluated as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial equipment and infrastructure from corrosion, highlighting the compound's versatility beyond biomedical research (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c1-13-7-2-5(3-10)8(9)12-6(7)4-11-13/h2,4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGCSXAFFCJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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